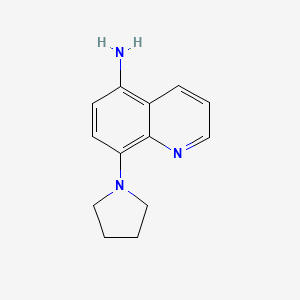

8-(1-Pyrrolidinyl)-5-quinolinamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15N3 |

|---|---|

Molecular Weight |

213.28 g/mol |

IUPAC Name |

8-pyrrolidin-1-ylquinolin-5-amine |

InChI |

InChI=1S/C13H15N3/c14-11-5-6-12(16-8-1-2-9-16)13-10(11)4-3-7-15-13/h3-7H,1-2,8-9,14H2 |

InChI Key |

WHHMOMFLWJSKHM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=C3C(=C(C=C2)N)C=CC=N3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 8 1 Pyrrolidinyl 5 Quinolinamine

Retrosynthetic Analysis of the 8-(1-Pyrrolidinyl)-5-quinolinamine Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach allows for the logical planning of a synthetic route.

Strategic Disconnections and Precursor Identification

A primary disconnection in the retrosynthetic analysis of this compound is at the C-N bond of the pyrrolidine (B122466) ring and the C-N bond of the amino group. This leads to the identification of two key precursors: a functionalized quinoline (B57606) core and pyrrolidine. The quinoline precursor would ideally possess leaving groups at the C-5 and C-8 positions to facilitate the introduction of the amino and pyrrolidinyl moieties, respectively. A plausible precursor is a di-halogenated or nitro-substituted quinoline derivative. For instance, a 5-nitro-8-haloquinoline could be a strategic intermediate.

Further deconstruction of the quinoline ring itself points towards simpler aromatic amines and carbonyl compounds as starting materials, which can be assembled through established quinoline synthesis methods.

Classical and Modern Synthetic Approaches to the Quinoline Nucleus

The quinoline scaffold is a common feature in many biologically active compounds and its synthesis has been a subject of extensive research.

Friedländer Annulation and Variants

The Friedländer annulation is a widely used and straightforward method for synthesizing quinolines. researchgate.netresearchgate.net It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester. researchgate.netwikipedia.org The reaction is typically catalyzed by an acid or a base. nih.gov

Two primary mechanisms have been proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration to form the quinoline ring. wikipedia.org The second mechanism suggests the initial formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction to yield the final product. wikipedia.org

Modern variations of the Friedländer synthesis often employ Lewis acids or other catalysts to improve yields and reaction conditions. wikipedia.orgrsc.org Green chemistry approaches, such as using water as a solvent or solvent-free conditions, have also been developed. researchgate.netresearchgate.net

| Catalyst/Condition | Description | Reference |

| Trifluoroacetic acid, toluenesulfonic acid, iodine, Lewis acids | Catalyze the Friedländer reaction. | wikipedia.org |

| In(OTf)3 | An effective Lewis acid catalyst for the Friedländer reaction under solvent-free conditions. | rsc.org |

| Water with KHSO4 | A green approach to the Friedländer synthesis. | researchgate.net |

| P2O5/SiO2 | Used for solvent-free synthesis of poly-substituted quinolines. | researchgate.net |

| Amberlyst-15 resin | A solid heterogeneous catalyst used in refluxing ethanol. | nih.gov |

| Sulfuric acid-modified PEG-6000 | Used as a catalyst for microwave-irradiated Friedländer annulation under solvent-free conditions. | nih.gov |

Electrophilic and Nucleophilic Substitution Reactions on Quinoline Rings

The reactivity of the quinoline ring is influenced by the electron-withdrawing nature of the nitrogen atom, which makes the pyridine (B92270) ring electron-deficient and the benzene (B151609) ring comparatively electron-rich. numberanalytics.comyoutube.com Consequently, electrophilic substitution reactions, such as nitration and sulfonation, typically occur at the C-5 and C-8 positions of the benzene ring. numberanalytics.comuop.edu.pktutorsglobe.com These reactions often require vigorous conditions. uop.edu.pk

Conversely, nucleophilic substitution reactions preferentially occur at the C-2 and C-4 positions of the more electron-deficient pyridine ring. youtube.comuop.edu.pktutorsglobe.com This reactivity pattern is crucial for the functionalization of the quinoline nucleus.

| Reaction Type | Position of Substitution | Conditions/Reagents | Reference | | --- | --- | --- | | Electrophilic Substitution (Nitration) | C-5 and C-8 | Fuming nitric acid and fuming sulfuric acid | uop.edu.pk | | Electrophilic Substitution (Sulfonation) | C-5 and C-8 | Fuming sulfuric acid at 220°C | uop.edu.pk | | Nucleophilic Substitution | C-2 (or C-4 if C-2 is blocked) | Sodamide in liquid ammonia, potassium hydroxide (B78521) at 220°C, n-butyl-lithium | uop.edu.pk |

Introduction and Functionalization of the Pyrrolidine Moiety

The introduction of the pyrrolidine group at the C-8 position is a key step in the synthesis of the target molecule.

Amination Strategies at C-8 Position of Quinoline

The amination of the quinoline ring at the C-8 position can be achieved through several methods. A common approach involves the nucleophilic substitution of a leaving group, such as a halogen, at the C-8 position with pyrrolidine. The synthesis of 8-aminoquinoline (B160924) itself can be accomplished by the reduction of 8-nitroquinoline (B147351) or by the amination of 8-chloroquinoline. wikipedia.org

Modern catalytic methods, such as the Buchwald-Hartwig amination, provide efficient routes for the formation of C-N bonds. researchgate.net This palladium-catalyzed cross-coupling reaction is a powerful tool for the arylation of amines and can be applied to the synthesis of 8-aminoquinoline derivatives. researchgate.net Other metal-catalyzed amination reactions using rhodium or nickel have also been reported. organic-chemistry.org

Another strategy involves the direct C-H amination, which offers a more atom-economical approach by avoiding the pre-functionalization of the quinoline ring. researchgate.net

| Amination Method | Description | Reference |

| Nucleophilic Substitution | Reaction of an 8-haloquinoline with an amine. | wikipedia.org |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide with an amine. | researchgate.net |

| Rhodium-catalyzed Amination | Rhodium-catalyzed N-arylation of aryl halides with amines. | organic-chemistry.org |

| Nickel-catalyzed Amination | Silane-promoted nickel-catalyzed amination of aryl chlorides. | organic-chemistry.org |

| Direct C-H Amination | Catalytic amination of a C-H bond. | researchgate.net |

Pyrrolidine Ring Formation and Modification Techniques

The construction of the pyrrolidine ring is a fundamental aspect of the synthesis of this compound. Various methods have been developed for the synthesis of pyrrolidine and its derivatives, which can be broadly categorized into cyclization of acyclic precursors and modification of existing cyclic structures. nih.gov

One common approach involves the N-heterocyclization of primary amines with diols. For instance, a Cp*Ir complex has been shown to catalyze the reaction between primary amines and diols to form five-, six-, and seven-membered cyclic amines in good to excellent yields. Another method utilizes a chiral amine-derived iridacycle complex for the annulation of racemic diols and primary amines, providing enantioenriched pyrrolidines. organic-chemistry.org

Acid-promoted synthesis from N-carbamate-protected amino alcohols offers another route. This method involves the activation of the hydroxyl group using orthoesters, leading to the formation of pyrrolidines and piperidines in very good yields. organic-chemistry.org Furthermore, copper-catalyzed intramolecular amination of unactivated C(sp3)-H bonds provides a regioselective and chemoselective pathway to pyrrolidines. organic-chemistry.org

Recent advancements include the photo-promoted ring contraction of pyridines with silylborane to produce pyrrolidine derivatives. nih.gov This method is notable for its broad substrate scope and high functional group compatibility. nih.gov Additionally, the diverted N-H insertion reaction of metallocarbenes with β-aminoketone derivatives, catalyzed by rhodium(II) carboxylate dimers, copper(I) triflate, or an iron(III) porphyrin, yields highly substituted proline derivatives. researchgate.net

Modification of the pyrrolidine ring itself is also a key strategy. For example, substitutions at the 4- or 5-positions of the pyrrolidine ring in related compounds have been shown to significantly influence their biological activity. nih.gov

Stereoselective Synthesis of this compound and its Enantiomers

The stereochemistry of the pyrrolidine ring can have a profound impact on the biological activity of this compound derivatives. Therefore, methods for the stereoselective synthesis of this compound and its enantiomers are of significant interest.

Asymmetric synthesis of enantioenriched 2,5-disubstituted pyrrolidines has been a focus of numerous studies. nih.gov These methods often employ chiral auxiliaries or asymmetric catalysis to control the stereochemical outcome of the reaction. C2-symmetrical 2,5-disubstituted pyrrolidines are particularly important as they can act as chiral auxiliaries in various transformations. nih.gov

Organocatalysis, particularly aminocatalysis using pyrrolidine-based catalysts, has emerged as a powerful tool for stereoselective synthesis. nih.gov Chiral amines, including derivatives of pyrrolidine, can catalyze a wide range of asymmetric transformations, leading to optically enriched products. psu.edu For instance, chiral primary aminothioureas, in combination with an achiral thiourea (B124793), have been used to promote highly enantioselective intermolecular [5+2] cycloadditions to form 8-oxabicyclo[3.2.1]octane derivatives, which are versatile chiral building blocks. nih.gov

The synthesis of chiral pyrrolidines often starts from readily available chiral precursors like proline or 4-hydroxyproline. mdpi.com For example, (S)-prolinol, obtained from the reduction of proline, is a common starting material for the synthesis of various pyrrolidine-containing drugs. nih.gov

When a stereoselective synthesis is not feasible, the resolution of racemic mixtures is employed to separate the desired enantiomers. A common method is the formation of diastereomeric salts using a chiral resolving agent.

For instance, racemic trans-4-[5-(4-alkoxyphenyl)-2,5-dimethylpyrrolidine-1-oxyl-2-yl]benzoic acids have been resolved through the formation of diastereomeric salts with (R)- or (S)-1-phenylethylamine. nih.gov This process involves the initial formation of the diastereomeric salt, followed by recrystallization to enrich one of the diastereomers. nih.gov The success of this method can be dependent on the nature of the substituents on the pyrrolidine ring. nih.gov

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold is crucial for understanding its structure-activity relationships (SAR) and for optimizing its biological properties. Derivatization strategies typically focus on modifications of both the quinoline ring and the pyrrolidinyl ring.

Modifications on the quinoline ring of 8-aminoquinolines have been extensively explored to develop analogs with improved activity and reduced side effects. nih.gov Various substituents can be introduced at different positions of the quinoline nucleus.

C-2 Position: Introduction of bulky alkyl groups at the C-2 position has been investigated to create metabolically stable analogs. researchgate.net Heteroaryl substitutions at this position can increase lipophilicity and DNA binding properties. biointerfaceresearch.com

C-4 Position: Modifications at the C-4 position of the quinoline ring are common in the development of antimalarial agents. nih.gov

C-6 and C-7 Positions: The C-7 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. nih.gov Modifications at the C-6 and C-7 positions with groups like methoxy (B1213986) have been explored in the context of antimalarial drug design. nih.gov

The following table summarizes some of the investigated modifications on the quinoline ring of related 8-aminoquinoline compounds:

| Position of Modification | Type of Modification | Reference |

| C-2 | Bulky alkyl groups | researchgate.net |

| C-2 | Heteroaryl substitution | biointerfaceresearch.com |

| C-4 | Various substitutions for antimalarial activity | nih.gov |

| C-7 | Nucleophilic aromatic substitution | nih.gov |

Modifications on the pyrrolidinyl ring offer another avenue for SAR studies. These modifications can involve the nitrogen atom or the carbon atoms of the ring.

Nitrogen Atom: The nitrogen atom of the pyrrolidine ring is a key site for derivatization.

Alpha Carbons: The carbons alpha to the nitrogen are also important targets for modification.

Other Ring Positions: Substitutions at other positions of the pyrrolidine ring, such as the 4- and 5-positions, can significantly impact biological activity. nih.gov For example, the introduction of fluorine at the 4-position of the pyrrolidine ring in certain inhibitors has been shown to enhance their potency. nih.gov

The following table provides examples of modifications on the pyrrolidine ring:

| Position of Modification | Type of Modification | Reference |

| 4-position | Fluorination | nih.gov |

| 4-position | Methoxy groups | nih.gov |

| 5-position | Methoxymethyl groups | nih.gov |

Introduction of Linkers and Peripheral Substituents

The strategic introduction of linkers and peripheral substituents to the this compound scaffold is a key area of chemical exploration, aimed at modulating the molecule's properties and enabling its conjugation to other chemical entities. The primary site for such modifications is the versatile 5-amino group, which readily participates in a variety of chemical transformations. These reactions allow for the attachment of a diverse range of functionalities, from simple alkyl or aryl groups to more complex linker arms designed for specific applications.

Methodologies for derivatization primarily focus on standard organic reactions that form stable covalent bonds with the 5-amino group. These include acylation to form amides, sulfonamides, ureas, and thioureas, as well as alkylation and reductive amination to introduce substituted alkyl chains. The choice of synthetic route is often dictated by the desired final structure and the chemical nature of the substituent to be introduced.

Acylation and Related Reactions

Acylation of the 5-amino group is a common and straightforward method for introducing a wide array of substituents. This can be achieved through reaction with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents.

Amide Formation: The reaction of this compound with carboxylic acids in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) provides the corresponding N-substituted amides. For instance, the coupling with natural antioxidant acids like ferulic acid, caffeic acid, and lipoic acid has been explored to combine the properties of both molecules. nih.gov The general scheme for this transformation involves the activation of the carboxylic acid followed by nucleophilic attack by the 5-amino group of the quinoline.

Sulfonamide Synthesis: The reaction of the 5-amino group with various sulfonyl chlorides in the presence of a base like pyridine or triethylamine (B128534) yields the corresponding sulfonamides. This approach allows for the introduction of a range of aryl or alkylsulfonyl groups, which can significantly influence the electronic and steric properties of the resulting molecule.

Urea (B33335) and Thiourea Derivatives: The synthesis of urea and thiourea derivatives is typically achieved by reacting the 5-amino group with isocyanates or isothiocyanates, respectively. These reactions generally proceed under mild conditions and provide high yields of the desired products. This method has been utilized to introduce a variety of substituted phenyl and alkyl groups, creating a library of derivatives with diverse peripheral functionalities. nih.gov

Alkylation and Reductive Amination

The introduction of alkyl linkers and substituents can be accomplished through direct alkylation or reductive amination.

N-Alkylation: Direct alkylation of the 5-amino group with alkyl halides can be challenging due to the potential for over-alkylation and side reactions. However, under carefully controlled conditions, mono-alkylation can be achieved.

Reductive Amination: A more controlled method for introducing substituted alkyl groups is reductive amination. youtube.com This two-step, one-pot reaction involves the initial formation of a Schiff base or imine between the 5-amino group and an aldehyde or ketone, followed by reduction with a suitable reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). youtube.com This versatile method allows for the introduction of a wide variety of alkyl and arylalkyl linkers with different lengths and functionalities.

The following table summarizes the key synthetic reactions for introducing linkers and peripheral substituents to this compound.

| Reaction Type | Reagents and Conditions | Linker/Substituent Introduced |

| Amide Formation | Carboxylic Acid, EDC or DCC, Base (e.g., DMAP) | Acyl groups, Carboxylic acid-containing linkers |

| Sulfonamide Formation | Sulfonyl Chloride, Base (e.g., Pyridine) | Sulfonyl groups |

| Urea Formation | Isocyanate | Substituted carbamoyl (B1232498) groups |

| Thiourea Formation | Isothiocyanate | Substituted thiocarbamoyl groups |

| Reductive Amination | Aldehyde or Ketone, NaBH₃CN or NaBH(OAc)₃ | Substituted alkyl groups |

Detailed research has demonstrated the feasibility of these synthetic strategies on related aminoquinoline scaffolds, providing a strong basis for their application to this compound. For example, the synthesis of N-(8-hydroxyquinolin-5-yl)alkylamides has been successfully accomplished, showcasing the utility of amide bond formation at the 5-position. nih.gov Similarly, the synthesis of quinoline-based acyl thiourea derivatives highlights the robustness of the thiourea formation reaction. nih.gov

The following table provides examples of specific linkers and peripheral substituents that can be introduced using the methodologies described.

| Linker/Substituent Type | Example Structure | Synthetic Method |

| Aliphatic Acyl | Acetyl | Acylation |

| Aromatic Acyl | Benzoyl | Acylation |

| Aliphatic Sulfonyl | Methanesulfonyl | Sulfonylation |

| Aromatic Sulfonyl | Benzenesulfonyl | Sulfonylation |

| Aryl Urea | Phenylurea | Reaction with Phenylisocyanate |

| Alkyl Thiourea | Ethylthiourea | Reaction with Ethylisothiocyanate |

| Benzyl | Benzyl | Reductive Amination with Benzaldehyde |

| Carboxyalkyl | 3-Carboxypropyl | Reductive Amination with Succinaldehydic acid |

The derivatization of the 5-amino group of this compound offers a versatile platform for the synthesis of a wide range of functionalized molecules. The choice of linker or peripheral substituent can be tailored to achieve specific chemical or biological properties, making this a critical aspect of the medicinal and materials chemistry of this compound class.

Biological and Pharmacological Investigations Preclinical, Non Human Models

In Vitro Evaluation of 8-(1-Pyrrolidinyl)-5-quinolinamine and its Derivatives

The in vitro assessment of this compound and its analogs has been crucial in identifying their potential as therapeutic agents. These studies encompass a range of assays designed to pinpoint molecular targets and evaluate cellular effects.

Target Identification and Engagement Studies

To understand the molecular basis of their pharmacological effects, derivatives of this compound have been subjected to target identification and engagement studies. These investigations aim to identify the specific biomolecules with which these compounds interact to exert their effects.

The inhibitory activity of quinoline (B57606) derivatives against various enzymes has been a key area of research.

Topoisomerases: Certain fluoroquinolones featuring pyrrolidinyl substitutions have demonstrated the ability to inhibit topoisomerase II in trypanosomes. nih.govnih.gov These compounds function by trapping protein-DNA complexes, a characteristic action of topoisomerase II inhibitors. nih.govnih.gov This mechanism is considered a promising avenue for the development of new anti-trypanosomal agents. nih.govnih.gov DNA topoisomerases are crucial enzymes for managing DNA topology and are established targets for both anticancer and antibacterial drugs. nih.gov In the context of parasitic diseases, DNA topoisomerase I from Leishmania donovani has been identified as a potential drug target. ebi.ac.uk

Kinases: The kinase inhibition properties of various quinoline derivatives have been explored. For instance, a series of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives were evaluated for their ability to inhibit several Ser/Thr kinases. mdpi.com While many of the tested compounds were inactive against CDK5/p25 and GSK3α/β, some showed activity against DYRK1A and CK1δ/ε. mdpi.com Additionally, quinoline-8-sulfonamide (B86410) derivatives have been designed and identified as modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism. nih.govsemanticscholar.orgmdpi.com In silico studies and subsequent in vitro experiments confirmed the ability of certain derivatives to reduce intracellular pyruvate levels in cancer cells. nih.govsemanticscholar.org Furthermore, the discovery of sphingosine (B13886) kinase (SphK) inhibition by modified quinoline-5,8-diones has opened new avenues for anticancer drug development, with some compounds showing low micromolar dual SphK1/2 inhibition. nih.gov

The interaction of quinoline derivatives with various receptors has been investigated to understand their broader pharmacological profile. For example, derivatives of 5-substituted pyrrolizidine, a class that includes analogs structurally related to the pyrrolidinyl moiety of the subject compound, have been identified as ligands for nicotinic, muscarinic M1, and serotonin (B10506) 5-HT4 receptors. mdpi.com The binding affinities of a series of quinoline-containing receptors with various amino acids and carboxylic acids have also been determined by monitoring changes in fluorescence intensity, revealing that structural features such as a concave shape can influence binding. researchgate.net

Computational tools and experimental methods are employed to profile the interactions between quinoline-based ligands and their protein targets. The Protein-Ligand Interaction Profiler (PLIP) is a tool used to analyze non-covalent interactions, including those involving small molecules, DNA, and RNA with proteins. nih.govresearchgate.net Such profiling helps in understanding the specific interactions that drive molecular recognition at the binding site. nih.gov This approach is valuable for assessing binding site similarity and can aid in drug repositioning and off-target effect prediction. nih.gov For instance, molecular docking and dynamics have been used to design and predict the efficacy of quinoline-8-sulfonamide derivatives as PKM2 modulators. nih.gov

Cellular Assays for Pharmacological Activity (Non-Toxicity Focus)

Cell-based assays are instrumental in determining the pharmacological effects of compounds in a more biologically relevant context.

A significant body of research has focused on the anti-parasitic properties of 8-aminoquinoline (B160924) derivatives.

Anti-malarial Activity: Several 8-quinolinamine analogues have been synthesized and evaluated for their in vitro anti-malarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. nih.gov The 8-aminoquinoline class of drugs, which includes primaquine (B1584692), is known to target critical survival stages of Plasmodium parasites. nih.gov Novel 5-aryl-8-aminoquinoline derivatives have shown potency equal to or greater than primaquine against P. falciparum growth, with some analogs being more active against chloroquine-resistant clones. nih.gov Furthermore, salts of aminoquinolines with hydroxyaromatic acids have demonstrated higher anti-malarial activity than the parent compounds, with IC50 values in the micromolar range against chloroquine-resistant strains. researchgate.net A pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, MG3, has also shown excellent in vitro activity against drug-resistant P. falciparum. mdpi.com

Anti-leishmanial Activity: In vitro studies have demonstrated the anti-leishmanial potential of 8-quinolinamine derivatives. nih.gov For example, newly synthesized 8-quinolinamines exhibited anti-leishmanial activity against Leishmania donovani comparable to the standard drug pentamidine. nih.gov Similarly, 8-hydroxyquinoline (B1678124) (8HQN) has shown efficacy against L. martiniquensis promastigotes and intracellular amastigotes. nih.gov

Anti-trypanosomal Activity: Fluoroquinolones containing pyrrolidinyl substitutions have been tested for their activity against Trypanosoma brucei. nih.govnih.gov These compounds have been shown to inhibit nucleic acid biosynthesis in trypanosomes, a hallmark of topoisomerase II inhibition. nih.govnih.gov Certain structural modifications, such as bulky substituents at the C-7 position, have been found to enhance anti-trypanosomal activity. nih.govnih.gov

Data Tables

Table 1: In Vitro Anti-parasitic Activity of Selected Quinolone Derivatives

| Compound/Derivative Class | Parasite Species | Assay Type | Key Findings | Reference(s) |

| 8-Quinolinamine Analogues | Plasmodium falciparum (chloroquine-sensitive & resistant) | In vitro growth inhibition | Active against both strains | nih.gov |

| 8-Quinolinamine Analogues | Leishmania donovani | In vitro | Activity comparable to pentamidine | nih.gov |

| Fluoroquinolones with Pyrrolidinyl Substitutions | Trypanosoma brucei | In vitro | Inhibit nucleic acid biosynthesis via topoisomerase II inhibition | nih.govnih.gov |

| 5-Aryl-8-aminoquinoline Derivatives | Plasmodium falciparum (chloroquine-sensitive & resistant) | In vitro cell growth | More active against resistant clones | nih.gov |

| 8-Hydroxyquinoline (8HQN) | Leishmania martiniquensis | In vitro (promastigotes & amastigotes) | Effective against both stages | nih.gov |

| Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline (MG3) | Plasmodium falciparum (drug-resistant) | In vitro | Excellent activity against resistant parasites | mdpi.com |

Table 2: Enzyme Inhibition by Quinolone Derivatives

| Compound/Derivative Class | Target Enzyme | Key Findings | Reference(s) |

| Fluoroquinolones with Pyrrolidinyl Substitutions | Topoisomerase II (Trypanosome) | Trap protein-DNA complexes | nih.govnih.gov |

| 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives | Ser/Thr kinases (CDK5/p25, GSK3α/β, DYRK1A, CK1δ/ε) | Some derivatives active against DYRK1A and CK1δ/ε | mdpi.com |

| Quinoline-8-sulfonamide derivatives | Pyruvate Kinase M2 (PKM2) | Act as modulators, reduce intracellular pyruvate | nih.govsemanticscholar.org |

| Modified Quinoline-5,8-diones | Sphingosine Kinase (SphK1/2) | Identified as dual SphK1/2 inhibitors | nih.gov |

Anti-microbial Activity (bacterial cell lines)

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of quinoline have demonstrated notable activity against a variety of bacterial strains. Specifically, compounds containing the 8-quinolinol moiety have been studied for their antimicrobial properties in liquid culture. nih.gov The introduction of various substituents on the quinoline ring system can significantly modulate the antibacterial spectrum and potency. For instance, certain 5-amino-7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acid derivatives have shown potent in vitro antibacterial activity, even against quinolone-resistant bacteria. nih.gov

The antibacterial efficacy of quinolone compounds is often attributed to their ability to inhibit essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are crucial for DNA replication, repair, and recombination. mdpi.com The stereochemistry of the substituents on the pyrrolidinyl ring can also play a significant role in the in vitro antibacterial activity. nih.gov Prodrug strategies have been explored to enhance the solubility and in vivo efficacy of quinolone antibacterials, where amino acid promoieties are attached to the pyrrolidinyl group. nih.gov While these prodrugs may show lower in vitro activity, they can be rapidly cleaved in serum to release the active parent quinolone. nih.gov

Table 1: Investigated Anti-microbial Activity

| Compound Class | Bacterial Target | Key Findings |

|---|---|---|

| 8-Quinolinol Derivatives | Liquid Culture | Demonstrated antimicrobial activities. nih.gov |

| 5-Amino-7-(3-amino-1-pyrrolidinyl) Quinolones | Quinolone-resistant bacteria | Strong in vitro antibacterial activity. nih.gov |

| 7-[3-(1-aminoethyl)-1-pyrrolidinyl] Quinolones | Gram-positive bacteria | Stereochemistry influences in vitro activity. nih.gov |

| Amino Acid Prodrugs of 7-(3-amino-1-pyrrolidinyl) Quinolones | General bacteria | Improved solubility and in vivo efficacy. nih.gov |

Anti-viral Activity (e.g., HIV-1 in cell lines)

The quinoline scaffold has been a focal point in the search for novel anti-HIV agents. Specifically, derivatives of this compound and related structures have been investigated for their ability to inhibit HIV-1 replication. One of the key targets for these compounds is the HIV-1 integrase (IN), an essential enzyme for the integration of the viral DNA into the host cell's genome. researchgate.net Another critical viral enzyme is reverse transcriptase (RT), which includes a ribonuclease H (RNase H) function vital for viral replication. nih.gov Some quinolinone-based compounds have been designed as selective RNase H inhibitors. nih.gov

Furthermore, certain quinoline derivatives have been shown to interfere with the HIV-1 lifecycle through different mechanisms. For example, 4-phenylquinoline-8-amine has been reported to induce HIV-1 reactivation in latently infected cells, a crucial step in the "shock and kill" strategy for eradicating HIV-1 reservoirs. nih.govresearchgate.net This compound, in combination with other agents, showed potential for activating latent HIV-1. researchgate.net Additionally, the synthesis of new hydroxyquinoline-polyamine conjugates has yielded compounds active against different HIV-1 strains in peripheral blood mononuclear cells (PBMCs). nih.gov The anti-HIV-1 activity of some compounds can be highly dependent on the host cell type. nih.gov

Table 2: Investigated Anti-viral Activity

| Compound/Derivative | Viral Target/Mechanism | Cell Line/Model | Key Findings |

|---|---|---|---|

| Quinolinone-based compounds | HIV-1 Ribonuclease H (RNase H) | Not specified | Act as selective inhibitors. nih.gov |

| 4-Phenylquinoline-8-amine | HIV-1 reactivation from latency | Latently infected cells | Induces HIV-1 reactivation. nih.govresearchgate.net |

| Hydroxyquinoline-polyamine conjugates | HIV-1 entry | PBMCs infected with HIV-1 LAV or BaL | Active against different HIV-1 strains. nih.gov |

| Ro5-3335 (related benzodiazepine) | Tat-mediated transactivation | CD4+ T-cell lines, PBMCs | Cell type-specific anti-HIV-1 activity. nih.gov |

Anti-proliferative Activity in Cancer Cell Lines (mechanistic aspects, not clinical efficacy)

Derivatives of the quinoline structure have demonstrated significant anti-proliferative activity against various cancer cell lines. The mechanisms underlying this activity are diverse and often involve the induction of apoptosis and interference with key cellular processes. For instance, certain 5-substituted nih.govpyrindine derivatives, which are structurally related to quinolines, have shown cytotoxicity against HeLa (cervical carcinoma) and A2058 (melanoma) cell lines without affecting normal human fibroblasts. nih.gov

Similarly, 5,8-quinolinedione (B78156) derivatives have been a subject of interest for their anti-cancer properties. These compounds have been shown to induce a dose-dependent lethal mitochondrial dysfunction and an NQO1-dependent anti-proliferative effect in both drug-sensitive and multidrug-resistant cancer cell lines. mdpi.com The cytotoxic effect of some of these derivatives is associated with the mitochondrial apoptosis pathway, indicated by an increased expression of the pro-apoptotic protein Bax. mdpi.com Furthermore, some quinoline derivatives have been found to induce apoptosis in latently HIV-1 infected cells, suggesting a dual therapeutic potential. nih.govresearchgate.net

Table 3: Investigated Anti-proliferative Activity

| Compound Class | Cancer Cell Line(s) | Mechanistic Aspect |

|---|---|---|

| 5-Substituted nih.govPyrindine Derivatives | HeLa, A2058 | Selective cytotoxicity against tumor cells. nih.gov |

| 5,8-Quinolinedione Derivatives | HeLeS3, KB-vin, A549, SK-OV-3, SK-MEL-2 | NQO1-dependent anti-proliferative effect, induction of mitochondrial dysfunction and apoptosis. mdpi.com |

| 4-Phenylquinoline-8-amine | Latently HIV-1 infected cells | Induction of apoptosis. nih.govresearchgate.net |

| 11-Aminoalkylamino-5-methyl-indolo[2,3-b]quinolines | MV4-11, A549, HCT116 | Anti-proliferative activity. researchgate.net |

Mechanistic Investigations at the Cellular and Subcellular Level

Effects on Cellular Pathways and Signaling Cascades

The biological activities of quinoline derivatives are often rooted in their ability to modulate specific cellular pathways and signaling cascades. A significant body of research points to the involvement of these compounds in pathways crucial for cell survival, proliferation, and stress responses. For example, the anti-proliferative effects of certain 5,8-quinolinedione derivatives are linked to their ability to induce apoptosis through the mitochondrial pathway. mdpi.com This involves the upregulation of pro-apoptotic proteins like Bax and the subsequent activation of caspases. mdpi.com

Furthermore, some quinoline-related compounds have been shown to influence key signaling pathways involved in cancer development and immune response. For instance, the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which is implicated in tumor immune evasion, has been identified as a target for certain imidazo- and thiazolo-5,8-quinolinedione derivatives. mdpi.com In the context of neurological effects, compounds that modulate glutamate (B1630785) transmission and stimulate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway have been investigated for their potential therapeutic applications, highlighting another avenue through which quinoline-like structures could exert their effects. nih.gov The ability of some quinolone antibacterials to act as prodrugs that are activated within the body also points to interactions with metabolic pathways. nih.gov

Subcellular Localization and Compartmentalization Studies

The efficacy of a bioactive compound is often determined by its ability to reach and accumulate in specific subcellular compartments where its molecular targets reside. For quinoline derivatives targeting HIV-1, the nucleus and cytoplasm are critical sites of action. For instance, compounds designed to inhibit HIV-1 integrase must be able to penetrate the nucleus to interact with the pre-integration complex. researchgate.net

Studies on 5,8-quinolinedione derivatives have revealed that their anti-proliferative effects are linked to mitochondrial dysfunction. mdpi.com This suggests a localization of these compounds to the mitochondria, where they can disrupt the organelle's function and initiate the apoptotic cascade. The observation that these compounds induce a dose-dependent lethal mitochondrial dysfunction underscores the importance of this subcellular compartmentalization for their cytotoxic activity. mdpi.com

Modulation of Ion Homeostasis (e.g., Zn2+ transport)

The ability of certain quinoline derivatives to chelate metal ions is a well-known aspect of their chemistry and biological activity. This property can lead to the modulation of ion homeostasis within cells, which can have profound effects on various cellular processes. For instance, the anti-HIV activity of some quinolinone-based inhibitors of RNase H is attributed to their ability to chelate the two Mg2+ ions within the enzyme's catalytic site. nih.gov

While direct studies on this compound's effect on Zn2+ transport were not prominently found, the broader class of quinolines has been associated with metal ion chelation. This characteristic is crucial for the mechanism of action of many quinoline-based drugs and suggests that the modulation of ion homeostasis, including that of zinc, could be a potential mechanism through which this compound and its analogs exert their biological effects. researchgate.net

In Vivo Preclinical Efficacy Studies (Animal Models, excluding human trials)

A thorough review of scientific databases and literature reveals a lack of specific in vivo preclinical efficacy studies for this compound. Research on the parent 8-aminoquinoline class of compounds, however, is extensive, with many derivatives demonstrating significant activity in various animal models of disease.

Proof-of-Concept Studies in Relevant Disease Models (e.g., malaria-infected mice, bacterial infection models)

While direct proof-of-concept studies for this compound in disease models are not documented in available literature, the 8-aminoquinoline scaffold is a well-established pharmacophore for antimalarial activity. Compounds from this class, such as primaquine and tafenoquine, have demonstrated efficacy in rodent models of malaria, targeting the liver stages of the Plasmodium parasite. who.int The inclusion of a pyrrolidine (B122466) ring is also a feature in some compounds explored for biological activity. For instance, the synthesis and in vitro antiplasmodial evaluation of functionalized (pyrrolidin-1-yl)quinolines have been reported, showing moderate activity against Plasmodium falciparum. nih.gov However, these in vitro results have not been translated into published in vivo efficacy studies for this compound.

Similarly, while some quinoline derivatives have been investigated for antibacterial properties, specific in vivo studies in bacterial infection models for this compound are absent from the scientific record.

Pharmacokinetic and Pharmacodynamic Profiling in Animal Models (PK/PD Relationship)

No specific pharmacokinetic or pharmacodynamic data for this compound in animal models has been published. The general pharmacokinetic properties of 8-aminoquinolines have been characterized, often highlighting rapid absorption and extensive metabolism. nih.gov

There are no publicly available ADME studies for this compound. For the broader 8-aminoquinoline class, metabolism is a critical aspect, often involving cytochrome P450 enzymes and leading to the formation of active or toxic metabolites. nih.gov The metabolic fate of this compound would be a crucial area for future investigation to understand its potential for therapeutic development.

In the absence of in vivo efficacy and pharmacokinetic data, no concentration-effect relationships for this compound in biological systems can be established.

Structure Activity Relationship Sar and Ligand Design Principles

Elucidation of Key Pharmacophoric Features within 8-(1-Pyrrolidinyl)-5-quinolinamine Scaffold

The biological activity of the this compound scaffold is dictated by the specific arrangement and electronic properties of its constituent parts: the quinoline (B57606) ring, the C-8 pyrrolidinyl substituent, and the C-5 amino group. Each component plays a distinct role in molecular recognition and interaction with biological targets.

C-8 Position: The 8-aminoquinoline (B160924) framework is a well-established pharmacophore, most notably in antimalarial drugs like primaquine (B1584692). wikipedia.orgslideshare.net In these compounds, the amino group at the C-8 position is essential for activity. youtube.com The introduction of a side chain, such as the dialkylaminoalkyl group in pamaquine and primaquine, was found to significantly intensify the biological activity compared to the unsubstituted 8-aminoquinoline parent molecule. slideshare.netnih.gov In the case of this compound, the pyrrolidinyl ring serves as a cyclic aminoalkyl substituent. This constrained ring system can offer advantages over acyclic analogues by reducing conformational flexibility, which can lead to a more favorable binding entropy and enhanced selectivity for the target.

C-5 Position: The substituent at the C-5 position modulates the electronic environment of the quinoline ring and can serve as an additional interaction point. In analogues of the 8-aminoquinoline drug primaquine, the introduction of phenoxy groups at the C-5 position has been shown to reduce toxicity while retaining a high level of biological activity. who.int This suggests that the C-5 position is tolerant of substitution and can be modified to fine-tune the molecule's properties. The primary amino group in this compound at this position can act as a hydrogen bond donor, potentially forming a key interaction within a receptor's binding site. Alterations at this position are a viable strategy for optimizing the compound's profile. who.intnih.gov

| Position | Substituent Type | General Impact on Activity (in related 8-aminoquinolines) |

| C-8 | Unsubstituted Amine | Baseline activity |

| C-8 | Acyclic Aminoalkyl Chain | Significant enhancement of activity slideshare.net |

| C-8 | Cyclic Amine (e.g., Pyrrolidinyl) | Potentially improved selectivity and binding due to conformational restriction |

| C-5 | Hydrogen | Reference compound |

| C-5 | Phenoxy/Anilino Groups | Can reduce toxicity while maintaining activity who.int |

| C-5 | Fluoro Group | May lead to high activity but also increased toxicity in some analogues who.int |

The pyrrolidine (B122466) ring is a versatile scaffold in drug discovery, valued for its ability to explore three-dimensional space due to its non-planar, sp³-hybridized nature. nih.govresearchgate.net Its substitution and stereochemistry can have a profound impact on the biological activity of the parent molecule.

The conformation of the pyrrolidine ring is not fixed and can be influenced by substituents, a phenomenon known as "pseudorotation". nih.govresearchgate.net This conformational preference, in turn, dictates the spatial orientation of substituent groups, affecting how the molecule fits into a binding pocket. nih.gov

Stereochemistry is a critical factor, as different stereoisomers can exhibit vastly different biological profiles due to the chiral nature of most biological targets. nih.govresearchgate.net For instance, introducing substituents on the pyrrolidine ring of this compound would create chiral centers. The absolute configuration (R or S) at these centers could determine whether the molecule acts as an agonist or antagonist, or it could significantly alter binding affinity. nih.gov Selective fluorination of pyrrolidine rings, for example, has been shown to induce significant conformational changes that impact the structure and biological roles of the molecule. beilstein-journals.org

| Modification | Potential Effect | Rationale |

| Substitution on Pyrrolidine Ring | Altered binding affinity and selectivity | Introduces new interaction points (e.g., H-bonding, hydrophobic) and modifies ring conformation. nih.gov |

| Stereochemistry (R vs. S) | Different biological activity/potency | Enantiomers interact differently with chiral biological targets like proteins and enzymes. nih.govresearchgate.net |

| Ring Puckering (Conformation) | Modulated target engagement | Influences the 3D positioning of key pharmacophoric elements. nih.gov |

Design of Analogues to Optimize Biological Activity and Selectivity

Building on the SAR principles, several strategies can be employed to design analogues of this compound with improved potency, selectivity, and pharmacokinetic properties.

Scaffold hopping and bioisosteric replacement are powerful tools in medicinal chemistry for discovering structurally novel compounds that retain the desired biological activity while offering improved properties or novel intellectual property. nih.gov

Scaffold Hopping: This strategy involves replacing the central quinoline core with a different, but functionally similar, heterocyclic system. The goal is to maintain the crucial three-dimensional arrangement of the key pharmacophoric elements (the C-5 amino group and the C-8 pyrrolidinyl moiety). Potential replacement scaffolds could include quinazoline, quinoxaline, or naphthalene (B1677914). Such a change can lead to new chemotypes with different ADME (absorption, distribution, metabolism, and excretion) profiles and potentially new biological activities. nih.gov

Bioisosteric Replacements: This involves exchanging specific functional groups with others that have similar physical or chemical properties. The objective is to enhance a particular property without losing the essential biological activity. For the this compound scaffold, several bioisosteric replacements could be considered:

Pyrrolidine Ring: It could be replaced with other 5- or 6-membered saturated heterocycles like piperidine (B6355638), morpholine, or thiomorpholine to probe the size and polarity requirements of the binding pocket.

C-5 Amino Group: The amine could be replaced with bioisosteres such as a hydroxyl (-OH) or a methylamino (-NHCH₃) group to modulate hydrogen bonding capacity and basicity.

| Original Group | Potential Bioisostere | Rationale for Replacement |

| Quinoline Core | Quinoxaline, Quinazoline, Naphthalene | Explore novel chemical space, alter ADME properties, find new intellectual property. nih.gov |

| Pyrrolidine | Piperidine, Azetidine | Modify ring size and conformational flexibility. |

| Pyrrolidine | Morpholine, Thiomorpholine | Introduce heteroatoms to modulate polarity and solubility. |

| **C-5 Amine (-NH₂) ** | Hydroxyl (-OH), Thiol (-SH) | Alter hydrogen bonding properties (donor/acceptor profile). |

Exploring the chemical space around a lead compound involves the systematic synthesis and evaluation of derivatives to build a comprehensive SAR profile. nih.govmdpi.com This strategy aims to identify regions of the molecule that are sensitive to modification and those that are tolerant of substitution, guiding the optimization of potency and selectivity.

For the this compound scaffold, this exploration would involve:

Substitution on the Quinoline Ring: Introducing a variety of small substituents (e.g., halogens, methyl, methoxy (B1213986) groups) at the available positions (C-2, C-3, C-4, C-6, C-7) to probe for additional favorable interactions and to modulate the electronic properties of the ring system.

Substitution on the Pyrrolidine Ring: Decorating the pyrrolidinyl moiety with different functional groups at the C-2, C-3, or C-4 positions. This can enhance binding affinity through new interactions, alter the ring's preferred conformation, and improve physicochemical properties.

Modification of the C-5 Amino Group: Acylation or alkylation of the C-5 amine to form amides or secondary/tertiary amines can be explored to change its hydrogen-bonding capability and steric profile.

This systematic approach allows for the mapping of the chemical space around the core scaffold, providing crucial insights for the development of next-generation analogues with superior therapeutic potential. nih.govbiosolveit.de

Positional Scanning and Combinatorial Library Approaches

Positional scanning and combinatorial library approaches are powerful strategies in medicinal chemistry for rapidly synthesizing and screening a large number of compounds to identify key structural motifs responsible for biological activity. researchgate.netnih.gov These methods are particularly useful for optimizing lead compounds.

A positional scanning synthetic combinatorial library (PS-SCL) involves creating a series of sub-libraries. In each sub-library, a specific position on a molecular scaffold is systematically occupied by a variety of functional groups, while the other positions are composed of a mixture of different substituents. nih.govproteogenix.science By testing the activity of each sub-library, researchers can determine the optimal functional group for each position on the scaffold, contributing to a comprehensive understanding of the structure-activity relationship. nih.gov

While direct application of PS-SCL to this compound is not extensively documented in available literature, the principles can be applied to its quinoline core. For instance, a combinatorial library could be designed to explore the impact of substituents on the quinoline ring. A virtual combinatorial library screening of over 900,000 quinadoline B derivatives was used to identify binders for the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), demonstrating the utility of this approach for complex quinoline scaffolds. mdpi.com In such a library for this compound analogues, one could systematically vary the substituent at the 5-amino position or modify the pyrrolidinyl ring at the 8-position to probe for enhanced activity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model is a systematic process that involves several key stages. First, a dataset of structurally related compounds with experimentally determined biological activities is compiled. For this compound, this would involve synthesizing and testing a series of analogues. Next, molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated for each compound in the dataset. nih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then employed to generate a mathematical equation that links the descriptors to the biological activity. researchgate.net The resulting model's predictive power is rigorously assessed through internal and external validation techniques to ensure its robustness and reliability for predicting the activity of new, untested compounds. nih.gov For instance, QSAR models have been successfully developed for a series of 4-aminoquinoline compounds to predict their antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov

Identification of Physicochemical Descriptors Correlating with Activity

The core of a QSAR model lies in the identification of molecular descriptors that significantly influence biological activity. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties. For quinoline derivatives, several key descriptors have been identified in various studies.

In studies of quinolinone-based thiosemicarbazones with antituberculosis activity, descriptors such as van der Waals volume, electron density, and electronegativity were found to play a pivotal role. nih.gov For 4-aminoquinoline antimalarials, hydrophilic properties were crucial for predicting activity against chloroquine-sensitive strains, suggesting that features enabling accumulation in the parasite's food vacuole are key determinants of activity. nih.gov

The following table summarizes physicochemical descriptors found to be significant in QSAR studies of related quinoline compounds.

| Descriptor Category | Specific Descriptor | Correlation with Biological Activity | Compound Class Studied |

| Electronic | Electron Density | Suggested pivotal role | Quinolinone-based thiosemicarbazones |

| Electronic | Electronegativity | Reduced electronegativity correlated with increased activity | Quinolinone-based thiosemicarbazones |

| Steric/Topological | Van der Waals Volume | Suggested pivotal role | Quinolinone-based thiosemicarbazones |

| Hydrophobicity | Hydrophilicity (e.g., LogD) | Crucial for activity against chloroquine-sensitive parasites | 4-Aminoquinolines |

These findings suggest that a QSAR model for this compound analogues would likely need to incorporate descriptors related to molecular size, electronic distribution, and hydrophilicity to accurately predict their biological activity.

Ligand-Target Binding Interactions and Molecular Recognition

Understanding how a ligand interacts with its biological target at a molecular level is fundamental for rational drug design. This involves identifying the specific binding site and the key intermolecular forces that govern the binding event.

Binding Site Analysis through Mutagenesis and X-ray Crystallography of Target Proteins (if applicable to analogues)

Elucidating Molecular Determinants of Potency and Selectivity

The potency and selectivity of a compound are determined by the precise nature of its interactions with the target protein. The cumulative findings from SAR, QSAR, and binding site analyses help to elucidate these molecular determinants.

For quinoline derivatives, several structural features are consistently associated with potency:

Substitutions on the Quinoline Ring: The nature and position of substituents on the quinoline nucleus are critical. For instance, in 8-aminoquinoline antimalarials, the presence of a 6-methoxy group was shown to enhance activity. who.int Conversely, introducing groups at the 7-position generally leads to a loss of activity. who.int

Basic Amino Groups: A basic amino substituent is often considered essential for the activity of aminoquinoline-based antimalarials, as it facilitates the trapping of the drug in the acidic food vacuole of the parasite. nih.gov

Specific Intermolecular Interactions: The ability to form specific hydrogen bonds and π-π stacking interactions within the target's binding pocket is a primary determinant of potency. As seen in docking studies, interactions with specific residues like Lys101 in HIV-1 RT or Cys366 in HCV NS5B polymerase are crucial for high-affinity binding. mdpi.comnih.gov

By integrating these different analytical approaches, a detailed picture emerges of the molecular features that drive the biological activity of compounds like this compound, guiding the design of more potent and selective analogues.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on 8-(1-Pyrrolidinyl)-5-quinolinamine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy levels, which are crucial for understanding the molecule's reactivity and spectroscopic characteristics.

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. rsc.org For instance, in a study of a related quinoline (B57606) derivative, 4-((2-chloro-6-methoxyquinolin-3-yl)methyl)-2-phenyl-2H-1,2,4-triazol-3(4H)-one (TMQ), the HOMO was found to be delocalized over the triazole and phenyl rings, while the LUMO was localized on the quinoline moiety. researchgate.net The calculated HOMO-LUMO energy gap for TMQ was 4.078 eV, suggesting a potential for charge transfer within the molecule. researchgate.net For this compound, it is expected that the HOMO would be located on the electron-rich pyrrolidinyl and amino-substituted quinoline ring, while the LUMO would be distributed over the quinoline system.

Table 1: Frontier Molecular Orbital Energies and Properties (Illustrative for a Quinoline Derivative)

| Parameter | Value | Reference |

|---|---|---|

| HOMO Energy | -6.164 eV | researchgate.net |

| LUMO Energy | -2.086 eV | researchgate.net |

This data is for the related compound 4-((2-chloro-6-methoxyquinolin-3-yl)methyl)-2-phenyl-2H-1,2,4-triazol-3(4H)-one and is presented for illustrative purposes.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. libretexts.org It helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions. researchgate.net In an MEP map, regions with negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions with positive potential (colored in shades of blue) are prone to nucleophilic attack. libretexts.org For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the quinoline and pyrrolidine (B122466) rings, indicating their nucleophilic character. The hydrogen atoms of the amino group would exhibit a positive potential, highlighting their electrophilic nature.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govsoton.ac.uk The resulting energy landscape provides information about the relative stability of different conformers. nih.gov For a molecule like this compound, the rotation around the C-N bond connecting the pyrrolidine ring to the quinoline core is a key conformational feature.

DFT calculations can be used to determine the geometries and relative energies of different conformers. mdpi.com The most stable conformer corresponds to the global minimum on the potential energy surface. Understanding the preferred conformation is essential as it dictates how the molecule will interact with other molecules, including biological receptors. For example, in a study of phenyl quinoline-2-carboxylate, DFT geometry optimization revealed changes in the dihedral angle between the quinoline and phenyl rings, indicating the flexibility of the molecule. mdpi.com For this compound, computational studies would aim to identify the most stable orientation of the pyrrolidine ring relative to the quinoline plane and the energetic barriers for rotation between different conformations.

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. tsijournals.com These theoretical predictions can aid in the interpretation of experimental NMR spectra. For quinoline derivatives, the chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. uncw.edu In a study of synthesized quinoline-amide derivatives, the NH amide protons were observed in the region of δ 11.15–10.33 ppm, while the methyl group at the 2nd position of the quinoline showed a singlet signal around δ 2.55–2.59 ppm. nih.gov For this compound, calculations would predict the chemical shifts for the protons on the quinoline and pyrrolidine rings, providing a theoretical fingerprint of the molecule.

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can be calculated using DFT methods. mdpi.com These calculations help in assigning the observed absorption bands to specific vibrational modes of the molecule, such as stretching and bending of bonds. researchgate.net The NIST WebBook provides an experimental condensed-phase IR spectrum for the parent compound, 8-aminoquinoline (B160924), which shows characteristic bands for N-H and C-H stretching, as well as aromatic ring vibrations. nist.gov For this compound, the calculated IR spectrum would be expected to show additional bands corresponding to the vibrations of the pyrrolidine ring.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a biological macromolecule, such as a protein. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity. nih.gov

For aminoquinoline derivatives, a common biological target is heme, especially in the context of antimalarial activity. plos.orgresearchgate.net Docking studies of 4-aminoquinolines with heme have shown that the binding is guided by hydrogen bonding and π-stacking interactions. plos.orgresearchgate.net Another study on a quinazoline-based scaffold with two pyrrolidinyl groups identified inhibitors of the enzyme soluble Epoxide Hydrolase 2 (sEH) through molecular docking. arxiv.org Given its structure, this compound could be docked into the active sites of various enzymes or receptors to predict its potential biological targets. The results would provide information on the binding energy, which is an estimate of the binding affinity, and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Table 2: Illustrative Molecular Docking Results for an Imidazole (B134444) Quinoline Derivative

| Compound | Binding Affinity (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|

| Imidazole Quinoline 1 | -8.5 | TYR661, CYS477 | nih.gov |

| Imidazole Quinoline 2 | -9.2 | ARG476, TRP523 | nih.gov |

This data is for related imidazole quinoline derivatives docked against gingipain R and is presented for illustrative purposes.

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a protein-ligand complex over time. nih.gov By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose and the flexibility of the protein and ligand. nih.gov

An MD simulation typically starts with the best-docked conformation of the ligand in the protein's binding site. The system is then solvated in a box of water molecules, and the trajectory of all atoms is calculated over a period of nanoseconds. nih.gov The stability of the complex can be evaluated by analyzing the root-mean-square deviation (RMSD) of the protein and ligand from their initial positions. A stable complex will show small fluctuations in RMSD over the course of the simulation. semanticscholar.org MD simulations can also reveal the persistence of key interactions, such as hydrogen bonds, and provide insights into how the protein's conformation might adapt to the presence of the ligand. researchgate.net For a potential complex of this compound with a biological target, MD simulations would be a crucial step to validate the docking results and understand the dynamic nature of the interaction.

De Novo Ligand Design and Virtual Screening Based on this compound Scaffold

The this compound core represents a privileged scaffold in medicinal chemistry. Its unique three-dimensional shape and electronic properties make it an excellent starting point for de novo drug design and virtual screening campaigns aimed at discovering novel therapeutics. nih.gov Computational techniques allow for the rapid exploration of chemical space around this central scaffold, generating new molecular entities with optimized properties. nih.gov

De novo design algorithms can "grow" molecules from scratch or piece together molecular fragments within the constraints of a target's binding site. mdpi.com Starting with the this compound scaffold, these programs can suggest modifications to the pyrrolidine ring, the quinoline core, or the amino group to enhance binding affinity, selectivity, and pharmacokinetic properties. nih.govmdpi.com

Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying lead compounds by starting with small, low-molecular-weight molecules, or "fragments," that bind weakly to a biological target. slideshare.net These initial hits are then optimized and grown into more potent, drug-like molecules. acs.org The quinoline moiety itself is considered a valuable pharmacophore, and derivatives like 8-hydroxyquinoline (B1678124) have been successfully employed as fragments in FBDD campaigns. nih.govnih.gov

The this compound scaffold can be approached using FBDD in two main ways:

Scaffold as a Fragment: The entire molecule, being relatively small, can act as a fragment-like starting point for more complex designs. acs.org

Scaffold Deconstruction: The scaffold can be broken down into its constituent parts—a 5-aminoquinoline (B19350) and a pyrrolidine ring. These individual fragments can be screened against a target, and if both show binding, they can be linked together to create a higher-affinity ligand, a core principle of fragment linking.

FBDD often relies on biophysical techniques like X-ray crystallography to determine how fragments bind to a target, providing a structural basis for their subsequent optimization. diva-portal.orgrcsb.org For instance, an FBDD approach targeting HIV-1 integrase used 8-hydroxyquinoline as a starting fragment, which was then elaborated to produce potent inhibitors. nih.gov

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Virtual Screening (LBVS): This approach utilizes the knowledge of molecules known to be active against a specific target. If a set of active compounds containing the quinoline core is known, their common structural features (pharmacophore) can be modeled. This pharmacophore model is then used to screen databases for other molecules that share these features, including derivatives of this compound.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the target protein is known, SBVS can be employed. nih.gov This method involves docking candidate molecules into the target's binding site and scoring their potential interactions. nih.gov The this compound scaffold can be screened against various targets, such as kinases, proteases, or DNA, to predict its binding orientation and affinity. nih.govnih.gov A scaffold-focused virtual screen can be particularly effective, where libraries are filtered to prioritize compounds containing the desired quinoline core, thereby enriching the screening output with relevant hits. nih.gov

| Screening Method | Principle | Application to this compound |

| Ligand-Based | Uses information from known active molecules to build a pharmacophore model for searching new compounds. | Identifying new derivatives by searching for molecules that share the key chemical features of known active quinolines. |

| Structure-Based | Docks candidate molecules into the 3D structure of a biological target to predict binding affinity and mode. nih.gov | Screening the scaffold against enzymes like NQO1 or viral proteins to identify potential inhibitory activity. nih.govnih.gov |

Mechanistic Insights from Computational Chemistry

Computational chemistry provides a virtual laboratory to investigate complex chemical processes at a level of detail that is often inaccessible through experimental methods alone. rsc.orgresearchgate.net For this compound, these techniques can illuminate the step-by-step mechanisms of its synthesis and its mode of action at the molecular level.

While specific computational studies on the synthesis of this compound are not widely published, the principles can be understood from studies on related heterocyclic systems. Quantum chemical studies can map the entire energy landscape of a chemical reaction, identifying transition states, intermediates, and reaction barriers. rsc.org

For example, a plausible synthesis of this compound could involve the nucleophilic aromatic substitution of an 8-halo-5-nitroquinoline with pyrrolidine, followed by reduction of the nitro group. Computational modeling could:

Calculate the activation energy for the substitution step.

Determine the most favorable reaction pathway.

Analyze the role of solvents and catalysts in the reaction.

In a study on the synthesis of pyrrolidinedione derivatives, computational methods were used to calculate the energy barriers for key steps, including a Michael addition and a cyclization, providing a deep understanding of the reaction mechanism. rsc.org A similar approach could precisely detail the synthesis of the title compound.

Understanding how a molecule exerts its biological effect is fundamental to drug development. Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are invaluable for this purpose.

Enzyme Inhibition: Many quinoline-based compounds are known to be enzyme inhibitors. nih.govnih.gov Computational studies on the interaction of 5,8-quinolinedione (B78156) derivatives with NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme implicated in cancer, have provided detailed mechanistic insights. nih.gov Molecular docking simulations revealed that the 5,8-quinolinedione moiety fits into a hydrophobic pocket of the enzyme's active site, interacting with key aromatic residues. nih.gov An analogous study of this compound could pinpoint its specific interactions with a target enzyme, identifying key hydrogen bonds, hydrophobic contacts, and π-π stacking that contribute to its binding affinity.

Below is a table summarizing computational docking results for related 5,8-quinolinedione derivatives against the NQO1 enzyme, illustrating the type of data generated in such studies.

| Compound | Substituent | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 6,7-dichloro-5,8-quinolinedione | 6,7-dichloro | -7.9 | Tyr126, Tyr128, Phe178 |

| Compound 7a | 6-(but-2-yn-1-yloxy) | -8.7 | Trp105, Phe178 |

| Compound 7b | 6-(pent-2-yn-1-yloxy) | -8.9 | Trp105, Phe178 |

| Compound 8a | 6,7-bis(but-2-yn-1-yloxy) | -10.2 | Trp105, Phe178 |

| Data derived from studies on related 5,8-quinolinedione derivatives. nih.gov |

DNA Interaction: The planar aromatic system of the quinoline ring suggests a potential for intercalation between DNA base pairs, a mechanism of action for several anticancer drugs. Computational models can simulate the interaction of this compound with a DNA double helix, calculating the binding energy and identifying the preferred binding mode (e.g., intercalation vs. groove binding).

Analytical and Bioanalytical Methodologies for Research Applications

Development of Analytical Methods for Detection and Quantification in Research Samples

The detection and quantification of "8-(1-Pyrrolidinyl)-5-quinolinamine" in research samples rely on advanced chromatographic techniques. These methods offer the high resolution and sensitivity required to analyze complex mixtures and accurately measure the concentration of the target analyte.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV-DAD, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of quinoline (B57606) derivatives. For compounds like "this compound," which possess a chromophoric quinoline ring system, UV-Visible detection, particularly with a Diode-Array Detector (DAD), is highly applicable. A DAD allows for the acquisition of the entire UV spectrum of the analyte as it elutes, aiding in peak identification and purity assessment. The specific absorbance peaks for 8-aminoquinoline (B160924) derivatives are typically monitored in the range of 270–500 nm.

In a study on novel 8-aminoquinoline derivatives, HPLC analysis was performed using a C18 reversed-phase column with a mobile phase consisting of an acetonitrile (B52724) and water gradient. Detection was carried out at 240 nm, and this method confirmed the purity of the synthesized compounds to be ≥95%. For enhanced sensitivity, fluorescence detection can be employed, provided the compound exhibits native fluorescence or can be derivatized with a fluorescent tag. Pre-column derivatization with a fluorogenic label, followed by HPLC with fluorescence detection (HPLC-FLD), can significantly lower the limits of detection.

Table 1: Representative HPLC Conditions for the Analysis of 8-Aminoquinoline Derivatives

| Parameter | Condition |

| Column | Reversed-Phase C18 (5 µm, 250 × 4.6 mm) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detector | UV-DAD (Diode-Array Detector) |

| Detection Wavelength | 240 nm |

| Injection Volume | 20 µL |

| Flow Rate | Not Specified |

This table presents representative conditions based on the analysis of similar 8-aminoquinoline compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

For bioanalytical applications requiring high sensitivity and selectivity, such as quantifying low concentrations of "this compound" in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.

The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection. Electrospray ionization (ESI) in the positive ion mode is commonly used for quinoline derivatives due to the basic nitrogen atoms in their structure, which are readily protonated. The mass spectrometer is typically operated in the Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte.

In the development of an LC-MS/MS method for a related quinoline derivative, chromatographic separation was achieved on a C18 column with a gradient elution of formic acid in water and acetonitrile. The use of a triple quadrupole mass spectrometer with a turbo ion spray interface operating in the positive ion mode allowed for the quantification of the analyte in the low ng/mL range in plasma.

Table 2: Illustrative LC-MS/MS Parameters for Quinoline Derivative Quantification

| Parameter | Condition |

| Chromatography | Reversed-Phase HPLC |

| Column | XTerra MS C18 (50 mm × 2.1 mm) |

| Mobile Phase | Gradient of 0.1% Formic Acid in Water and Acetonitrile |

| Flow Rate | 0.2 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Triple Quadrupole |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Lower Limit of Quantification | 0.25 ng/mL in plasma (for a related compound) |

This table illustrates typical parameters based on methods developed for similar quinoline-containing compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the relatively low volatility of "this compound," direct analysis by GC-MS may be challenging. However, derivatization to create a more volatile and thermally stable analogue can make this technique applicable.

For instance, studies on biologically important 8-aminoquinolines have shown that they can be analyzed by GC-MS after conversion to their trimethylsilyl (B98337) (TMS) ether derivatives. This derivatization process increases the volatility of the compounds, allowing them to be separated on a GC column and detected by a mass spectrometer. The mass spectra obtained can provide valuable structural information and allow for sensitive detection using single ion monitoring (SIM).

Sample Preparation Techniques for Complex Biological Matrices (Non-Human)

The analysis of "this compound" in complex biological matrices, such as plasma or tissue homogenates from research animals, requires an effective sample preparation step. The goal of sample preparation is to remove interfering substances, such as proteins and lipids, and to concentrate the analyte of interest prior to chromatographic analysis.

Protein Precipitation and Liquid-Liquid Extraction